molecular formula C16H14N4O2S B3006541 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1286710-16-4

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B3006541
CAS No.: 1286710-16-4
M. Wt: 326.37
InChI Key: MKSMDAGGUIRQRP-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone, also known as MOT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Metabolic Pathways and Mechanisms

Research has explored the metabolic pathways of similar compounds, highlighting the role of glutathione S-transferases in the metabolism of strained heterocycles, including azetidinyl derivatives. These studies have established the importance of glutathione in facilitating reactions that do not require prior bioactivation by cytochrome P450, suggesting potential for developing compounds with improved metabolic stability and safety profiles (Li et al., 2019).

Synthesis and Characterization

The synthesis and characterization of azetidinone derivatives and their reactions have been thoroughly studied. For instance, the formation of azetidinones through the thermolysis of β-lactam precursors has been documented, providing insights into the synthesis of complex molecules for potential pharmaceutical applications (Zoghbi & Warkentin, 1992).

Enzymatic Reactions and Drug Metabolism

Another study focused on the enzymatic hydration and ring opening of oxetane-containing compounds, demonstrating the role of microsomal epoxide hydrolase in metabolizing oxetane moieties. This research contributes to understanding how drugs containing oxetane and related moieties are processed in the body, which is crucial for the design of drugs with favorable pharmacokinetic properties (Li et al., 2016).

Biological Properties

The biological properties of compounds containing oxadiazole moieties have been explored, including their solvatochromism and antibacterial activities. These studies have led to the synthesis of compounds with potential therapeutic applications, underscoring the significance of oxadiazole derivatives in medicinal chemistry (Kakanejadifard et al., 2014).

Anticonvulsant Activity

Research into semicarbazones based on 1,3,4-oxadiazoles has also been conducted, providing valuable information on the structural requirements for anticonvulsant activity. This work has contributed to the development of new pharmacophores for the treatment of seizure disorders, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives (Rajak et al., 2010).

Mechanism of Action

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-17-14(22-19-10)12-7-20(8-12)16(21)13-9-23-15(18-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMDAGGUIRQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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